molecular formula C18H30 B1239764 Estrane CAS No. 24749-37-9

Estrane

Katalognummer: B1239764
CAS-Nummer: 24749-37-9
Molekulargewicht: 246.4 g/mol
InChI-Schlüssel: GRXPVLPQNMUNNX-MHJRRCNVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estrane is the fundamental, saturated chemical skeleton of the 18-carbon steroid series known as estrogens . Its structure consists of the characteristic cyclopentanoperhydrophenanthrene ring system, with a chemical formula of C18H30 and a molecular weight of 246.43 g/mol . As a parent structure, this compound itself does not possess inherent hormonal activity but is the crucial core scaffold from which key estrogen hormones are derived. Estrone, estradiol, and estriol are all estratrienes, which are this compound derivatives containing three double bonds . Consequently, this compound serves as an essential starting material and key intermediate in the chemical and enzymatic synthesis of various estrogen derivatives and related steroid compounds . In research settings, this compound is a vital building block for developing novel molecular tools and potential therapeutics. Scientists use this core structure to create inhibitors or activators of enzymes involved in steroidogenesis, such as various 17β-hydroxysteroid dehydrogenases (17β-HSDs) and steroid sulfatase . These synthetic analogs are investigated to better understand and modulate hormone-dependent processes and are relevant in the study of conditions such as cancer, endometriosis, and osteoporosis . This product is supplied for laboratory and research applications only. It is strictly not intended for diagnostic, therapeutic, or any form of human use.

Eigenschaften

CAS-Nummer

24749-37-9

Molekularformel

C18H30

Molekulargewicht

246.4 g/mol

IUPAC-Name

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1

InChI-Schlüssel

GRXPVLPQNMUNNX-MHJRRCNVSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Isomerische SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2

Kanonische SMILES

CC12CCCC1C3CCC4CCCCC4C3CC2

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Oncological Applications

Estrane derivatives have shown promising results in the treatment of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. A recent study investigated the cytotoxic effects of 36 this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited strong antiproliferative effects, particularly on endometrial and ovarian cancer cells:

  • Cytotoxic Effects : this compound derivative 4_2Cl demonstrated an IC50 value of 3.6 µM against ovarian cancer cell line COV362, indicating potent cytotoxicity compared to control cell lines .
  • Selectivity : The addition of halogen atoms at specific carbon positions enhanced selectivity for endometrial cancer cells, suggesting a route for developing targeted therapies .
This compound Derivative Cancer Cell Line IC50 Value (µM) Effectiveness
4_2ClCOV3623.6High cytotoxicity
3KLE32.6Moderate cytotoxicity
4_2ClIshikawa17.9High selectivity

Hormonal Therapies

This compound compounds are widely used in hormone replacement therapy (HRT) due to their estrogenic properties. They help alleviate symptoms associated with menopause and prevent conditions related to hypoestrogenism:

  • Therapeutic Use : Estrone sulfate is commonly used in combination hormone replacement products for managing menopause symptoms .
  • Research Insights : Studies have explored the binding affinities of this compound derivatives to estrogen receptors, revealing that modifications can lead to selective estrogen receptor modulators (SERMs), which can either activate or inhibit estrogenic activity depending on the tissue type .

Drug Development and Research

The potential of this compound derivatives extends into drug development aimed at creating more effective treatments with fewer side effects:

  • Selective Estrogen Receptor Degraders : Research has identified this compound-based compounds that act as selective estrogen receptor degraders (SERDs), which could offer new strategies for treating estrogen-dependent tumors .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of various this compound derivatives to estrogen receptors and other relevant enzymes, aiding in the design of new anticancer agents .

Case Study 1: Antiproliferative Activities

A study focused on C-ring oxidized estrone acetate derivatives assessed their antiproliferative activities against multiple cancer cell lines. The results indicated that these modifications significantly influenced cell cycle arrest and proliferation rates, suggesting a viable pathway for developing new anticancer drugs devoid of traditional estrogenic effects .

Case Study 2: Hormone Replacement Therapy

The Heart and Estrogen/progestin Replacement Study (HERS) provided insights into the long-term effects of HRT using this compound derivatives, highlighting both the benefits and risks associated with their use in preventing cardiovascular diseases among postmenopausal women .

Analyse Chemischer Reaktionen

Aromatic Ring Modifications

Estrane derivatives undergo regioselective substitutions at positions C2, C3, and C4:

  • C2 Substitution :

    • Iodination : Estrone (E1) reacts with mercuric acetate and iodine in acetic acid to form 2-iodo-E1 .

    • Suzuki Coupling : 2-Iodo-E1 undergoes palladium-catalyzed coupling with pyridine boronic acids (3-/4-pyridinyl) under microwave irradiation (DMF, K₃PO₄, Pd(dppf)Cl₂), yielding C2-pyridinyl estranes in 70–80% yields .

  • C3 Substitution :

    • Triflation : E1 reacts with triflic anhydride and DMAP to form 3-triflyloxy-E1, enabling subsequent nucleophilic substitutions .

    • Microwave-Assisted Alkoxylation : E2 reacts with 3-carbamoylphenol under PdCl₂ catalysis (THF/H₂O, 170–190°C) to form 3-(3-carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one .

  • C4 Substitution :

    • Nitration : E1 reacts with nitric acid to form 4-nitro-E1, isolated via column chromatography .

Ketone/Enone Transformations

  • C17-Ketone Reduction :
    NaBH₄ reduces estrone’s C17 ketone to estradiol (E2) derivatives (e.g., 17β-alcohols) .

    • Example: Reduction of 11a/11b yields 12a/12b with stereoselectivity influenced by β-face steric hindrance .

  • Oxidation of Alcohols :
    Jones’ reagent oxidizes primary alcohols in this compound derivatives to carboxylic acids (e.g., spiro-δ-lactone formation) .

C-Ring Modifications

  • 9,11-Dehydrogenation :
    Δ⁹,¹¹ double bonds are introduced via bromination-dehydrobromination using Br₂/CHCl₃ and DBU .

Suzuki-Miyaura Cross-Coupling

  • C3-Alkylation :
    E1-triflate (18 ) couples with potassium (2-benzyloxyethyl)trifluoroborate under Pd catalysis to install 3-(2-benzyloxyethyl) chains .

Aldol Condensation

  • C16-Substitution :
    E1 reacts with m-carboxamidobenzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 16 ), followed by NaBH₄ reduction to 17β-alcohols .

Protection/Deprotection Strategies

  • MOM Protection :
    3-OH groups are protected using methoxymethyl (MOM) chloride (Cs₂CO₃, DMF), enabling subsequent Pd-mediated couplings .

  • TBDMS Protection :
    t-Butyldimethylsilyl (TBDMS) ethers protect phenolic OH groups during Grignard reactions (e.g., 17α-benzylation) .

Key Reaction Data

Reaction TypeReagents/ConditionsYieldReference
C2 Suzuki CouplingPd(dppf)Cl₂, K₃PO₄, DMF, MW70–80%
C3 TriflationTriflic anhydride, DMAP, CH₂Cl₂85%
C17-Ketone ReductionNaBH₄, MeOH/THF90%
Aldol Condensationm-Carboxamidobenzaldehyde, NaOH, EtOH65%
9,11-DehydrogenationBr₂/CHCl₃, followed by DBU89%

Stereochemical Considerations

  • Grignard Additions :
    17α-Alkylation proceeds via α-face attack due to β-face steric hindrance from C18 methyl .

  • Catalytic Hydrogenation :
    Exo-alkenes at C16 hydrogenate via α-face addition, yielding 16β-substituted derivatives .

Functional Group Compatibility

  • Sulfamate Formation :
    Phenolic OH groups react with sulfamoyl chloride (pyridine, CH₂Cl₂) to generate STS inhibitors .

  • Oxime Synthesis :
    Estrone ketones react with hydroxylamine hydrochloride (EtOH, NaOH) to form oximes (δ ~10 ppm in ¹H NMR) .

This systematic analysis highlights this compound’s versatility in medicinal chemistry, enabling precise modifications for targeting steroidogenic enzymes or estrogen receptors. Innovations in microwave-assisted synthesis and stereoselective reductions (e.g., NaBH₄ at −40°C ) continue to expand its synthetic utility.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Estrane vs. Androstane and Gonane Derivatives

Feature This compound Derivatives Androstane Derivatives (e.g., Testosterone) Gonane Derivatives (e.g., Norgestrel)
Core Structure 17-carbon tetracyclic steroid 19-carbon steroid with C10 methyl group 18-carbon steroid (lacks C19 methyl)
Functional Groups C3 phenolic -OH, C17β -OH C3 ketone, C17β -OH (testosterone) C17β ethinyl group (synthetic progestins)
Bioactivity Estrogenic (ERα/ERβ agonists) Androgenic (AR agonists) Progestogenic (PR agonists)
Metabolic Effects Modulate lipid/glucose metabolism Promote muscle growth Antagonize estrogenic lipid effects

Key Insight: this compound’s C3 phenolic -OH is critical for ER binding, whereas androstane/gonane derivatives prioritize C17 substituents for AR/PR activity .

Natural Estrogens: Estrone, Estradiol, Estriol, and Estetrol

Compound Hydroxyl Positions Bioactivity (Relative Potency) Clinical Relevance
Estrone C3 1× (weak) Dominant in postmenopausal women
Estradiol C3, C17β 10× Primary estrogen in reproductive-age women
Estriol C3, C16α, C17β 0.3× Pregnancy-specific, low ER affinity
Estetrol C3, C15α, C16α, C17β 0.1× Fetal-derived, anti-inflammatory effects

Structural-Activity Relationship (SAR) :

  • C17β -OH enhances ER binding and uterine growth stimulation .
  • Additional hydroxyls (e.g., C15α in estetrol) reduce potency due to steric hindrance .
15-Oxaestrones
  • Structure : Oxygen atom replaces C15 in this compound skeleton.
  • Activity : 12× higher oral estrogenic potency than estrone in uterotropic assays .
  • Mechanism : Enhanced metabolic stability and ERα affinity due to electronegative oxygen .
16-Substituted Triazolyl Estranes
  • Structure : Triazole ring at C16 (e.g., 16-azidomethyl estradiol analogs).
  • Activity : Antiproliferative effects against ERα+ breast cancer (IC50: 0.066–4.2 µM) .
  • SAR : C17-keto derivatives show higher activity than cisplatin in vitro .
This compound Oximes and Heterodimers
  • Structure: Oxime (-NOH) at C17 or D-ring modifications.
  • Activity : Reduced ER binding but enhanced cytotoxicity (e.g., IC50: 4.2 µM in T47D cells) .
  • Application : Selective anticancer agents with minimal estrogenic side effects .

Chemometric and Pharmacokinetic Comparisons

Retention Behavior in RP-TLC

Derivative Key Descriptors Affecting Retention (RM0) Impact on Drug Design
C16-Benzoyl this compound Molecular polarizability, LogP Higher lipophilicity correlates with prolonged retention
C3-Acetyl this compound Topological surface area (TPSA) Reduced TPSA enhances membrane permeability

ADMET Profiles

  • 17β-Acetoxy-17α-Pyridinyl Estranes : Favorable Lipinski parameters (MW < 500, LogP < 5) and low hepatotoxicity .

Q & A

Q. What ethical frameworks apply to in vivo testing of this compound derivatives with potential teratogenic effects?

  • Methodological Answer :
  • Preclinical Review : Submit protocols to institutional animal care committees (IACUC) with justification for species/model selection.
  • Dose Escalation : Start with sub-therapeutic doses in rodent models, monitoring for embryotoxicity via histopathology .
  • Data Sharing : Publish negative results (e.g., inactive derivatives) to prevent redundant studies .

Q. How can interdisciplinary teams enhance this compound research outcomes?

  • Methodological Answer :
  • Role Specialization : Assign synthetic chemists, computational biologists, and statisticians to distinct phases (synthesis, modeling, validation).
  • Consensus Protocols : Use tools like PRISMA for systematic literature reviews and Cochrane guidelines for meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrane
Reactant of Route 2
Estrane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.